2-Bromo-3-methylbutane

Description

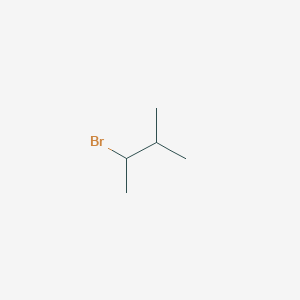

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGVDCMNIAOLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336212 | |

| Record name | 2-bromo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-25-5 | |

| Record name | 2-bromo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutane, a secondary alkyl halide, serves as a valuable reagent and intermediate in organic synthesis. Its structural characteristics, particularly the presence of a bromine atom on a secondary carbon adjacent to an isopropyl group, dictate its reactivity and physical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-methylbutane, including tabulated data, a discussion of its key chemical reactions with mechanistic insights, and generalized experimental protocols.

Physical Properties

The physical characteristics of 2-Bromo-3-methylbutane are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-3-methylbutane | [1] |

| CAS Number | 18295-25-5 | [1] |

| Molecular Formula | C₅H₁₁Br | [1] |

| Molecular Weight | 151.04 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 108.9 °C at 760 mmHg | [1] |

| Melting Point | -105.4 °C (estimate) | [1] |

| Density | 1.208 g/cm³ | [1] |

| Refractive Index | 1.438 | [1] |

| Vapor Pressure | 29.8 mmHg at 25°C | [1] |

| Flash Point | 21.6 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like diethyl ether and ethanol.[3] | [3] |

Chemical Properties and Reactivity

2-Bromo-3-methylbutane is a versatile substrate for a variety of organic reactions, primarily nucleophilic substitution and elimination reactions. Its identity as a secondary alkyl halide allows it to undergo both SN1 and SN2 reactions, with the outcome often dictated by the choice of nucleophile, solvent, and temperature. Similarly, it can participate in both E1 and E2 elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

2-Bromo-3-methylbutane can react with nucleophiles to replace the bromine atom. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions.

-

SN2 Reaction: This reaction is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center. A polar aprotic solvent like DMF (dimethylformamide) would favor an SN2 reaction.[4]

-

SN1 Reaction: In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), 2-Bromo-3-methylbutane can undergo an SN1 reaction.[5] This proceeds through a carbocation intermediate. The initial secondary carbocation can potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.[3]

References

2-Bromo-3-methylbutane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutane, a significant halogenated alkane. The document details its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in research and development.

Core Compound Identification

2-Bromo-3-methylbutane is a secondary bromoalkane. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 18295-25-5 | [1][2][3][4] |

| Molecular Formula | C5H11Br | [1][2][3][5] |

| Molecular Weight | 151.045 g/mol | [1][2][3][6] |

| IUPAC Name | 2-bromo-3-methylbutane | [4] |

| Synonyms | sec-isoamyl bromide, 2-Bromo-3-methyl butane | |

| InChI Key | BLGVDCMNIAOLHA-UHFFFAOYSA-N | [1][3][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Bromo-3-methylbutane is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Density | 1.2±0.1 g/cm³ | [2] |

| Boiling Point | 108.9±8.0 °C at 760 mmHg | [2] |

| XLogP3-AA | 2.7 | [5][6] |

Further data on properties such as melting point, refractive index, and solubility would require more extensive experimental characterization and will be updated as information becomes available.

Synthesis and Reaction Pathways

2-Bromo-3-methylbutane is typically synthesized through the bromination of 3-methyl-2-butanol. The reaction mechanism is a classic example of a nucleophilic substitution where the hydroxyl group is protonated, leaves as water, and is replaced by a bromide ion.

A logical workflow for a typical synthesis and purification process is outlined below.

References

- 1. 2-Bromo-3-methylbutane [webbook.nist.gov]

- 2. 2-Bromo-3-methylbutane | CAS#:18295-25-5 | Chemsrc [chemsrc.com]

- 3. 2-Bromo-3-methylbutane [webbook.nist.gov]

- 4. 2-bromo-3-methylbutane | 18295-25-5 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of 2-Bromo-3-methylbutane

This guide provides a comprehensive overview of the structural and stereochemical properties of 2-bromo-3-methylbutane, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's structure, stereoisomerism, spectroscopic characteristics, and detailed synthetic protocols.

Molecular Structure and Physicochemical Properties

2-Bromo-3-methylbutane is a secondary alkyl halide with the chemical formula C₅H₁₁Br. The molecule features a butane (B89635) backbone with a bromine atom substituted at the second carbon and a methyl group at the third carbon. The presence of a chiral center at the C2 position is a key structural feature, giving rise to its stereochemical properties.

IUPAC Nomenclature and CAS Information

-

IUPAC Name : 2-Bromo-3-methylbutane

-

CAS Number : 18295-25-5[1]

-

Molecular Formula : C₅H₁₁Br

-

Molecular Weight : 151.04 g/mol [1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-bromo-3-methylbutane.

| Property | Value |

| Boiling Point | 108.9 °C at 760 mmHg |

| Density | 1.208 g/cm³ |

| Refractive Index | 1.438 |

| Melting Point | -105.4 °C (estimate) |

| Flash Point | 21.6 °C |

| Vapor Pressure | 29.8 mmHg at 25°C |

Stereochemistry

The stereochemistry of 2-bromo-3-methylbutane is defined by the chiral center at the C2 carbon. This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a methyl group, and an isopropyl group. This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-bromo-3-methylbutane and (S)-2-bromo-3-methylbutane.

The specific rotation of each enantiomer is equal in magnitude but opposite in direction. The physical and chemical properties of the enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light.

Spectroscopic Analysis

Detailed experimental spectra for 2-bromo-3-methylbutane are not widely available in the public domain. Therefore, this section provides predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-bromo-3-methylbutane is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Doublet of Quartets | 1H | H at C2 (CH-Br) |

| ~2.0 - 2.2 | Multiplet | 1H | H at C3 |

| ~1.7 - 1.8 | Doublet | 3H | CH₃ at C1 |

| ~1.0 - 1.1 | Doublet | 6H | (CH₃)₂ at C4, C5 |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~55 - 60 | C2 (CH-Br) |

| ~35 - 40 | C3 |

| ~20 - 25 | C1 |

| ~18 - 22 | C4, C5 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-bromo-3-methylbutane would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850 - 3000 | C-H stretch (alkane) |

| 1450 - 1470 | C-H bend (alkane) |

| 1370 - 1385 | C-H bend (isopropyl) |

| 500 - 600 | C-Br stretch |

Mass Spectrometry (Predicted)

The mass spectrum of 2-bromo-3-methylbutane is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Proposed Fragment Ion |

| 150/152 | [C₅H₁₁Br]⁺ (Molecular Ion) |

| 71 | [C₅H₁₁]⁺ (Loss of Br) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of 2-bromo-3-methylbutane.

Synthesis of 2-Bromo-3-methylbutane from 3-Methyl-2-butanol (B147160)

This protocol describes the conversion of a secondary alcohol to an alkyl bromide using hydrobromic acid. The reaction proceeds via an SN1 mechanism involving a carbocation intermediate.

Reagents and Materials:

-

3-Methyl-2-butanol

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-methyl-2-butanol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with water, followed by 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by distillation to obtain 2-bromo-3-methylbutane.

Synthesis via Hydrobromination of 3-Methyl-1-butene (B165623)

This method involves the electrophilic addition of hydrogen bromide to an alkene. The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond.[2][3]

Reagents and Materials:

-

3-Methyl-1-butene

-

Anhydrous Hydrogen Bromide (gas or in acetic acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 3-methyl-1-butene in an anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer, cooled in an ice bath.

-

Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by washing with cold water and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation.

Stereochemical Control and Separation

The synthetic methods described above typically result in a racemic mixture of (R)- and (S)-2-bromo-3-methylbutane. The separation of these enantiomers requires chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for the analytical and preparative separation of enantiomers. This involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation and is typically determined empirically.

References

2-Bromo-3-methylbutane IUPAC name and synonyms

Introduction: 2-Bromo-3-methylbutane is a colorless liquid organic compound.[1] It serves as a valuable reagent in organic synthesis, particularly as an alkylating agent for introducing the 3-methyl-2-butyl group into molecules.[1] This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, and experimental synthesis protocols.

IUPAC Name and Synonyms

The standard IUPAC name for this compound is 2-bromo-3-methylbutane .[2][3] It is also known by several synonyms, including:

-

Butane, 2-bromo-3-methyl-[4]

-

(-)-2-bromo-3-methyl-butane[1]

-

2-BROMO-3-METILBUTANO[1]

-

2-BROM-3-METHYLBUTAN[1]

Physicochemical Properties

The key quantitative data for 2-bromo-3-methylbutane are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C5H11Br[1][5] |

| Molecular Weight | 151.04 g/mol [1][6] |

| CAS Registry Number | 18295-25-5[1][4] |

| Density | 1.208 g/cm³[1][7] |

| Boiling Point | 108.9°C at 760 mmHg[1][7] |

| Melting Point | -105.4°C (estimate)[1][7] |

| Flash Point | 21.6°C[1][7] |

| Vapor Pressure | 29.8 mmHg at 25°C[1][7] |

| Refractive Index | 1.438[1][7] |

| LogP | 2.42580[1][7] |

Experimental Protocols

The synthesis of 2-bromo-3-methylbutane can be achieved through the bromination of neopentyl alcohol, which involves a carbocation rearrangement.[8] Detailed methodologies for both reflux and microwave-assisted synthesis are provided below.

Synthesis of 2-Bromo-3-methylbutane from Neopentyl Alcohol via Reflux: [9]

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4 g of neopentyl alcohol, 7 g of sodium bromide, 6 mL of deionized water, and 6 mL of concentrated sulfuric acid.[9]

-

Reflux: Reflux the mixture for 45 minutes.[9]

-

Distillation: Following reflux, distill the sample, collecting the distillate in a receiver flask placed in an ice bath.[9]

-

Washing and Purification: Perform a series of four washes on the collected distillate with the following solutions in order:

-

Drying: Dry the washed product by passing it through a column of anhydrous Na₂SO₄.[9]

-

Analysis: The final product can be analyzed using proton and carbon NMR spectroscopy to confirm its structure.[9]

Microwave-Assisted Synthesis of 2-Bromo-3-methylbutane: [9]

-

Reaction Setup: In a 35 mL microwave tube, combine 2 g of neopentyl alcohol, 3.5 g of sodium bromide, 3 mL of deionized water, and 3 mL of concentrated sulfuric acid.[9]

-

Microwave Irradiation: Microwave the mixture for 25 minutes at 130°C.[9]

-

Distillation: Distill the sample up to 119°C.[9]

-

Washing and Purification: Wash the distillate four times with the following:

-

Drying: Dry the purified sample using a column of anhydrous Na₂SO₄.[9]

-

Analysis: Characterize the product using proton and carbon NMR spectroscopy.[9]

Reaction Mechanism: Formation via Carbocation Rearrangement

The formation of 2-bromo-3-methylbutane from neopentyl alcohol proceeds through a mechanism involving a carbocation rearrangement.[8] This is a critical concept in organic chemistry where an unstable carbocation rearranges to a more stable form before the final product is formed.[8] The reaction is initiated by the protonation of the alcohol, followed by the loss of water to form a primary carbocation. This primary carbocation then undergoes a methyl shift to form a more stable tertiary carbocation, which is subsequently attacked by the bromide ion.

Caption: Formation of 2-bromo-3-methylbutane via carbocation rearrangement.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.data.gov [catalog.data.gov]

- 4. 2-Bromo-3-methylbutane [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. (2R)-2-bromo-3-methylbutane | C5H11Br | CID 60204940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. "Determined Mechanism for the Formation of 2-bromo-3-methylbutane" by Gabriele Cross [collected.jcu.edu]

- 9. collected.jcu.edu [collected.jcu.edu]

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-bromo-3-methylbutane, focusing on its chirality and the characteristics of its enantiomers. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Chirality of 2-Bromo-3-methylbutane

2-Bromo-3-methylbutane is a chiral molecule.[1][2] Its chirality arises from the presence of a stereocenter, also known as a chiral center, at the second carbon atom (C2) of the butane (B89635) chain. A carbon atom is considered a chiral center when it is bonded to four different substituent groups.[1] In the case of 2-bromo-3-methylbutane, the C2 atom is attached to:

-

A hydrogen atom (-H)

-

A bromine atom (-Br)

-

A methyl group (-CH₃)

-

An isopropyl group (-CH(CH₃)₂)

The presence of this chiral center means that 2-bromo-3-methylbutane can exist as two non-superimposable mirror images of each other. These stereoisomers are known as enantiomers.

Enantiomers of 2-Bromo-3-methylbutane

The two enantiomers of 2-bromo-3-methylbutane are designated as (R)-2-bromo-3-methylbutane and (S)-2-bromo-3-methylbutane, according to the Cahn-Ingold-Prelog priority rules. These enantiomers possess identical physical properties, such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of racemic 2-bromo-3-methylbutane.

| Property | Value |

| Molecular Formula | C₅H₁₁Br |

| Molecular Weight | 151.05 g/mol |

| Boiling Point | 115-117 °C |

| Density | 1.208 g/cm³ |

| Refractive Index | 1.445 |

Synthesis and Resolution of Enantiomers

The synthesis of enantiomerically pure or enriched 2-bromo-3-methylbutane presents a significant chemical challenge. Standard synthetic routes often result in a racemic mixture, which is a 50:50 mixture of both enantiomers.

Synthesis of Racemic 2-Bromo-3-methylbutane

A common laboratory method for the synthesis of 2-bromo-3-methylbutane involves the bromination of 3-methyl-2-butanol. However, this reaction is known to proceed via a carbocation intermediate, which can lead to rearrangements and the formation of isomeric byproducts, primarily 2-bromo-2-methylbutane.

Experimental Protocol: Synthesis of Racemic 2-Bromo-3-methylbutane from Neopentyl Alcohol

This protocol describes a method that produces 2-bromo-3-methylbutane as a minor product alongside the major product, 2-bromo-2-methylbutane, through the bromination of neopentyl alcohol, which involves a carbocation rearrangement.

Materials:

-

Neopentyl alcohol (4.0 g)

-

Sodium bromide (7.0 g)

-

Deionized water (6.0 mL)

-

Concentrated sulfuric acid (6.0 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine neopentyl alcohol, sodium bromide, and deionized water in a 100 mL round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

-

Attach a reflux condenser and heat the mixture under reflux for 45 minutes.

-

Allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the product mixture, collecting the distillate in a receiver cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with deionized water, concentrated sulfuric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting product is a mixture of alkyl bromides, containing 2-bromo-3-methylbutane. Further purification by fractional distillation may be required.

Resolution of Enantiomers

The separation of the enantiomers of 2-bromo-3-methylbutane from a racemic mixture, a process known as resolution, can be approached through several methods. Due to the lack of a specific, documented protocol for this particular molecule, the following are proposed strategies based on established chemical principles.

3.2.1. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While a specific CSP for 2-bromo-3-methylbutane has not been identified in the literature, screening of various commercially available chiral columns (e.g., polysaccharide-based or Pirkle-type columns) would be a logical starting point for method development.

3.2.2. Resolution via Diastereomers

A classical method for resolving a racemic mixture of an alkyl halide involves its conversion into a pair of diastereomers through a reaction with a chiral resolving agent. Since 2-bromo-3-methylbutane itself lacks a functional group suitable for direct reaction with common resolving agents (like chiral acids or bases), a potential strategy would involve a multi-step process. For instance, the racemic alkyl halide could be converted to a Grignard reagent, which could then be reacted with a chiral aldehyde or ketone to form a pair of diastereomeric alcohols. These diastereomers, having different physical properties, could then be separated by conventional techniques such as crystallization or chromatography. Following separation, the desired enantiomer of 2-bromo-3-methylbutane could be regenerated, although this would require further chemical transformations.

Conclusion

2-Bromo-3-methylbutane is a well-established chiral molecule due to the presence of a stereocenter at its C2 position. It exists as a pair of enantiomers, (R)- and (S)-2-bromo-3-methylbutane, which exhibit optical activity. While the synthesis of the racemic mixture is achievable through standard organic chemistry protocols, the separation and characterization of the individual enantiomers are not widely documented. The information and proposed methodologies presented in this guide offer a foundational understanding for researchers and professionals engaged in the synthesis, purification, and application of chiral molecules in drug development and other scientific disciplines. Further experimental investigation is required to determine the specific optical properties of the enantiomers of 2-bromo-3-methylbutane and to develop robust protocols for their stereoselective synthesis or resolution.

References

Spectroscopic Profile of 2-Bromo-3-methylbutane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-bromo-3-methylbutane (C₅H₁₁Br). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Compound Information

IUPAC Name: 2-Bromo-3-methylbutane Molecular Formula: C₅H₁₁Br Molecular Weight: 151.04 g/mol [1] CAS Number: 18295-25-5[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-bromo-3-methylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum of 2-bromo-3-methylbutane is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.[3]

| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~0.9 | Doublet | 3H | -CH(CH₃)₂ |

| b | ~1.0 | Doublet | 3H | -CH(CH₃)Br |

| c | ~2.0 | Multiplet | 1H | -CH(CH₃)₂ |

| d | ~4.1 | Multiplet | 1H | -CH(Br)- |

Note: Predicted chemical shifts are based on empirical data for similar alkyl halides.

The ¹³C NMR spectrum of 2-bromo-3-methylbutane is predicted to exhibit four signals, one for each unique carbon atom.

| Signal | Chemical Shift (ppm) (Predicted) | Assignment |

| 1 | ~18 | -CH(CH₃)₂ |

| 2 | ~20 | -CH(CH₃)Br |

| 3 | ~35 | -CH(CH₃)₂ |

| 4 | ~60 | -CH(Br)- |

Note: Predicted chemical shifts are based on typical values for substituted alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-3-methylbutane will primarily show absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2860 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1385-1370 | Medium | C-H bending (CH₃) |

| 690-515 | Strong | C-Br stretching |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-bromo-3-methylbutane, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

| m/z | Ion | Notes |

| 150/152 | [C₅H₁₁Br]⁺ | Molecular ion (M⁺, M⁺+2) |

| 71 | [C₅H₁₁]⁺ | Loss of Br radical |

| 57 | [C₄H₉]⁺ | Loss of C₂H₄Br radical (rearrangement) or C₃H₇ radical from [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ | Isopropyl cation, likely the base peak due to its stability |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-20 mg of 2-bromo-3-methylbutane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. For ¹³C NMR, a higher sample concentration and a greater number of scans may be necessary.[4]

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid 2-bromo-3-methylbutane onto one face of a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

-

Place a drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or ATR crystal.[6]

-

Place the prepared sample in the instrument.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[7]

-

The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 2-bromo-3-methylbutane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

-

The separated components elute from the GC and enter the mass spectrometer.

-

A mass spectrum is recorded for each eluting component. Electron ionization (EI) at 70 eV is a common method for generating ions.

Visualizations

The following diagrams illustrate the structure and a plausible fragmentation pathway for 2-bromo-3-methylbutane.

Caption: Molecular structure of 2-bromo-3-methylbutane.

Caption: Plausible mass spectrometry fragmentation pathway.

References

- 1. 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-methylbutane [webbook.nist.gov]

- 3. brainly.com [brainly.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-3-methylbutane (CAS No: 18295-25-5), a key reagent in various organic synthesis applications. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Section 1: GHS Hazard Identification and Classification

2-Bromo-3-methylbutane is classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] It is imperative that all personnel handling this chemical are fully aware of its potential dangers.

-

Flammable Liquids: Category 2

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Danger[1]

-

H225: Highly flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-3-methylbutane is provided below. This data is essential for safe storage and handling, as well as for designing experimental setups.

| Property | Value |

| Molecular Formula | C5H11Br |

| Molecular Weight | 151.04 g/mol [2] |

| CAS Number | 18295-25-5[1][2] |

| Appearance | Liquid (Assumed) |

| Boiling Point | Not explicitly available in snippets |

| Density | Not explicitly available in snippets |

Note: Specific quantitative data for boiling point and density were not available in the provided search results. Users should consult their specific supplier's Safety Data Sheet (SDS) for precise values.

Section 3: Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidents and exposure.

3.1 Engineering Controls and Ventilation

-

All handling procedures should be conducted in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment to mitigate fire risks.[1][3]

3.2 Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory when working with 2-Bromo-3-methylbutane.

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves.[1][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][3] |

3.3 Safe Handling Practices

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3][4][5]

-

Ground and bond the container and receiving equipment to prevent static discharge.[1][3][4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][4]

-

Wash hands and any exposed skin thoroughly after handling.[1][3][4]

3.4 Storage Conditions

-

Store in a well-ventilated place and keep the container tightly closed.[1][3][4]

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, and metals.[3]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate response to an exposure incident is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, get medical help.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin with plenty of water or shower. If skin irritation occurs, get medical help. Wash contaminated clothing before reuse.[1][3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical attention.[1][4] |

4.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam. Water spray or mist may be used to cool closed containers.[3]

-

Hazards: Vapors are flammable and may form explosive mixtures with air.[3] Containers can explode when heated.[3] Vapors may travel to an ignition source and flash back.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 5: Spill Management Protocol

In the event of a spill, a systematic approach must be taken to ensure safety and minimize environmental contamination.

Experimental Protocol: Chemical Spill Response

-

Immediate Evacuation and Area Security: Evacuate all non-essential personnel from the immediate spill area. Restrict access to the contaminated zone.

-

Eliminate Ignition Sources: Immediately turn off all heat sources, open flames, and spark-producing equipment in the vicinity.[3][4]

-

Ventilation: Ensure the area is well-ventilated to disperse flammable vapors, if this can be done safely without spreading the spill.

-

Don Appropriate PPE: Before approaching the spill, personnel must don the full PPE as specified in Section 3.2.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[4] Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[3][4] Cover drains to prevent the product from entering them.[4]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][4]

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the container with the absorbed material as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][3]

Logical Workflow for Spill Response

The following diagram illustrates the decision-making process and workflow for responding to a 2-Bromo-3-methylbutane spill.

Caption: Workflow for handling a 2-Bromo-3-methylbutane spill.

Section 6: Reactivity and Stability

-

Chemical Stability: The product is stable under normal, ambient conditions.[3]

-

Reactivity: Vapors can form explosive mixtures with air.[3]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and metals.[3]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

This guide is intended as a comprehensive resource for the safe handling of 2-Bromo-3-methylbutane. It is not a substitute for a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 2-Bromo-3-methylbutane (CAS No: 18295-25-5). The information is curated for an audience of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental protocols, and clear visual aids to ensure safe handling and use of this chemical compound.

Chemical and Physical Properties

2-Bromo-3-methylbutane is a halogenated alkane with the molecular formula C5H11Br.[1][2] Its structure and key physicochemical properties are summarized below. While specific experimental data for some properties of 2-Bromo-3-methylbutane are limited, data for structurally similar compounds, 2-bromopentane (B28208) and 2-bromo-2-methylpropane, are included for comparative purposes.

| Property | 2-Bromo-3-methylbutane | 2-Bromopentane (Analogue) | 2-Bromo-2-methylpropane (Analogue) |

| Molecular Formula | C5H11Br | C5H11Br | C4H9Br |

| Molecular Weight | 151.04 g/mol [1] | 151.04 g/mol [3] | 137.02 g/mol [4] |

| CAS Number | 18295-25-5[1] | 107-81-3[3] | 507-19-7[4] |

| Appearance | Data not available | Colorless to yellow-colored liquid[3] | Colorless to dark brown liquid[4] |

| Odor | Data not available | Strong odor[3] | Characteristic odor[5] |

| Boiling Point | 108.9°C at 760 mmHg (estimated)[6] | 116-117°C[7] | 71-73°C[4] |

| Melting Point | -105.4°C (estimated)[6] | -95.5°C[8] | -20°C[4] |

| Flash Point | 21.6°C (estimated)[6] | 20°C (69°F)[8][9] | 16°C (closed cup)[4] |

| Density | 1.208 g/cm³[6] | 1.223 g/mL at 25°C[7] | 1.22 g/mL at 20°C[4] |

| Vapor Pressure | 29.8 mmHg at 25°C[6] | 21.3 mmHg[3] | 179.9 hPa at 25°C[4] |

| Water Solubility | Data not available | Insoluble[9] | Insoluble[4] |

| Refractive Index | 1.438[6] | 1.441 at 20°C[7] | 1.4279 at 20°C[10] |

Hazard Identification and GHS Classification

2-Bromo-3-methylbutane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Experimental Protocols for Toxicological Assessment

The GHS classification of 2-Bromo-3-methylbutane is based on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). Below are the detailed methodologies for assessing acute dermal irritation, acute eye irritation, and acute inhalation toxicity.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[11]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[11]

-

Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approximately 6 cm²).[11] The site is then covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The standard exposure period is 4 hours.[11]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[12]

-

Scoring: The severity of erythema and edema is scored based on a standardized scale.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.[13][14]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.[13]

-

Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[15] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctivae (redness and swelling) at 1, 24, 48, and 72 hours after instillation.[13]

-

Scoring: Lesions are scored according to a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[16]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline assesses the health hazards associated with short-term inhalation exposure to a substance.

Methodology:

-

Animal Model: Typically, young adult rats are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours. Multiple concentration groups are often used.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days. Body weight is monitored, and mortality is recorded.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test animals.

-

Classification: The substance is classified based on its LC50 value.

Toxicological Data

Specific toxicological data for 2-Bromo-3-methylbutane is largely unavailable in the public domain.[17] Therefore, data for analogous compounds are provided for reference.

| Toxicological Endpoint | 2-Bromo-3-methylbutane | 2-Bromopentane (Analogue) | 2-Bromo-2-methylpropane (Analogue) |

| Acute Oral Toxicity | No data available | No data available | LD50 (Intraperitoneal, Rat): 1250 mg/kg[4] |

| Acute Dermal Toxicity | No data available | No data available | No data available |

| Acute Inhalation Toxicity | No data available | LC50 (Mouse): 33,000 mg/m³[18] | No data available |

| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[3] | May cause skin irritation[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[3] | May cause eye irritation[5] |

| Respiratory Sensitization | No data available | No data available | No data available |

| Skin Sensitization | No data available | No data available | No data available |

| Germ Cell Mutagenicity | No data available | No data available | No data available |

| Carcinogenicity | No data available | Not listed by IARC, NTP, or OSHA[18] | Limited evidence of carcinogenicity in animals |

| Reproductive Toxicity | No data available | No data available | No data available |

| STOT-Single Exposure | May cause respiratory irritation[1] | May cause respiratory irritation[3] | May cause respiratory irritation[5] |

| STOT-Repeated Exposure | No data available | No data available | No data available |

| Aspiration Hazard | No data available | No data available | No data available |

Fire and Explosion Hazard Data

2-Bromo-3-methylbutane is a highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

| Flammability Property | 2-Bromo-3-methylbutane | 2-Bromopentane (Analogue) | 2-Bromo-2-methylpropane (Analogue) |

| Flash Point | 21.6°C (estimated)[6] | 20°C (69°F)[8][9] | 16°C (closed cup)[4] |

| Autoignition Temperature | No data available | No data available | No data available |

| Flammability Limits (LEL/UEL) | No data available | No data available | No data available |

| Hazardous Combustion Products | No data available | Carbon monoxide, carbon dioxide, hydrogen bromide[18] | Carbon oxides, hydrogen bromide gas[4] |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17] | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Dry powder, foam, carbon dioxide. Do not use a solid water stream as it may scatter and spread the fire.[4] |

Stability and Reactivity

Information on the stability and reactivity of 2-Bromo-3-methylbutane is limited.[17] As an alkyl halide, it is expected to be incompatible with strong oxidizing agents and strong bases.

-

Reactivity: Vapors may form explosive mixtures with air.[5]

-

Chemical Stability: Expected to be stable under normal storage conditions.

-

Possibility of Hazardous Reactions: No data available for 2-Bromo-3-methylbutane. For 2-bromo-2-methylpropane, violent reactions are possible with strong oxidizing agents and strong alkalis.[4]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[17]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[7]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[18]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling, storage, and the use of appropriate personal protective equipment are crucial to minimize the risks associated with 2-Bromo-3-methylbutane.

Handling and Storage

-

Keep away from heat, sparks, and open flames.[17]

-

Use in a well-ventilated area.[17]

-

Ground and bond containers and receiving equipment to prevent static discharge.[17]

-

Use non-sparking tools.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Personal Protective Equipment (PPE)

The selection of appropriate PPE depends on the potential for exposure.

First Aid and Emergency Procedures

In case of exposure or emergency, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, get medical help.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17]

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[17] Wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

There is no specific data available on the ecotoxicity of 2-Bromo-3-methylbutane.[17] Discharge into the environment should be avoided.

Disclaimer: This document is intended as an in-depth technical guide and is not a substitute for the official Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the manufacturer's MSDS for the most current and complete safety information. The information on analogue compounds is provided for reference and may not accurately reflect the properties of 2-Bromo-3-methylbutane.

References

- 1. 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-methylbutane [webbook.nist.gov]

- 3. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromopentane | 107-81-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-BROMOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-Bromo-2-methylpropane 98 507-19-7 [sigmaaldrich.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Test No. 405: Acute Eye Irritation/Corrosion | OECD [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. flashpointsrl.com [flashpointsrl.com]

- 17. echemi.com [echemi.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Boiling Point and Density of 2-Bromo-3-methylbutane

This guide provides a comprehensive overview of the physical properties of 2-Bromo-3-methylbutane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of organic compounds. This document outlines the experimentally determined values for these properties, accompanied by detailed protocols for their measurement.

Physical Properties of 2-Bromo-3-methylbutane

2-Bromo-3-methylbutane is a halogenated alkane with the chemical formula C5H11Br. Accurate knowledge of its physical constants, such as boiling point and density, is crucial for its application in organic synthesis and drug design, influencing reaction conditions, purification techniques, and formulation development.

Quantitative Data

The boiling point and density of 2-Bromo-3-methylbutane have been determined and reported in various chemical literature. A summary of these values is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 108.9 °C | At 760 mmHg[1][2][3] |

| 115 °C | Not specified | |

| 122.93 °C | Estimated | |

| Density | 1.208 g/cm³ | Not specified[1][2] |

| 1.2 ± 0.1 g/cm³ | Not specified[3] | |

| 1.2156 g/cm³ | Not specified |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as 2-Bromo-3-methylbutane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point or Thiele tube method is commonly employed.

Method: Thiele Tube Method

This method is advantageous as it requires a small amount of the sample (less than 0.5 mL).

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a few drops of 2-Bromo-3-methylbutane into the small test tube, filling it to a depth of about 1-2 cm.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the level of the side arm. Heat the side arm of the Thiele tube gently with a small flame.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

Repeat: For accuracy, allow the apparatus to cool slightly and repeat the determination.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Method: Pycnometer Method

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer with its stopper on an analytical balance and record the mass (m1).

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary. Place the filled pycnometer in a water bath to allow it to equilibrate to a known temperature (e.g., 20 °C). Dry the outside of the pycnometer and weigh it. Record the mass (m2).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with 2-Bromo-3-methylbutane, stopper it, and equilibrate it to the same temperature as the water. Dry the exterior and weigh it. Record the mass (m3).

-

Calculation:

-

Mass of water = m2 - m1

-

Volume of pycnometer (at the specified temperature) = (m2 - m1) / density of water at that temperature

-

Mass of 2-Bromo-3-methylbutane = m3 - m1

-

Density of 2-Bromo-3-methylbutane = (m3 - m1) / Volume of pycnometer

-

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of 2-Bromo-3-methylbutane.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methylbutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-3-methylbutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for 2-bromo-3-methylbutane, this guide synthesizes information based on the known solubility of its structural isomers and the fundamental principles of organic chemistry. The "like dissolves like" principle is central to understanding the dissolution behavior of this branched-chain haloalkane.[1][2][3][4][5][6][7] This document also presents detailed experimental protocols for determining solubility and miscibility, along with graphical representations of key concepts and workflows.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the existing interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

2-Bromo-3-methylbutane is a haloalkane with a branched alkyl structure. The carbon-bromine bond introduces a degree of polarity, resulting in dipole-dipole interactions. However, the overall molecule is dominated by its nonpolar alkyl chain, leading to significant London dispersion forces.[1] Consequently, 2-bromo-3-methylbutane is expected to be readily soluble in nonpolar and weakly polar organic solvents that exhibit similar intermolecular forces.[1][2][8][9]

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. quora.com [quora.com]

- 3. 0903 Like dissolves like? Shades of grey - Aha! Chemistry with Prof Bob [ahachemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of 2-Bromo-3-methylbutane via Anti-Markovnikov Hydrobromination of 2-Methyl-2-butene

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-3-methylbutane from 2-methyl-2-butene (B146552). The synthesis proceeds via a free-radical initiated, anti-Markovnikov addition of hydrogen bromide. This method is crucial for obtaining the less substituted alkyl halide, a valuable intermediate in various organic syntheses. This application note includes a step-by-step experimental protocol, data tables for physical properties and reaction parameters, and diagrams illustrating the reaction pathway and mechanism.

Introduction

The hydrobromination of alkenes is a fundamental reaction in organic chemistry for the formation of alkyl bromides. The regioselectivity of this addition is dictated by the reaction conditions. In the absence of radical initiators, the reaction follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond.[1][2][3][4][5] However, in the presence of peroxides, the reaction proceeds through a free-radical mechanism, leading to the anti-Markovnikov product, where the bromine atom bonds to the less substituted carbon.[5][6][7][8][9] This "peroxide effect" or "Kharasch effect" is particularly effective for the addition of HBr.[9][10]

This protocol details the anti-Markovnikov addition of HBr to 2-methyl-2-butene to selectively synthesize 2-bromo-3-methylbutane, a useful building block in the development of pharmaceuticals and other fine chemicals.

Reaction Pathway and Mechanism

The overall reaction involves the addition of hydrogen bromide (HBr) across the double bond of 2-methyl-2-butene in the presence of a peroxide initiator, such as benzoyl peroxide (ROOR).

Caption: Overall reaction for the synthesis of 2-bromo-3-methylbutane.

The reaction proceeds via a free-radical chain mechanism consisting of initiation and propagation steps.[9][10][11]

-

Initiation: The peroxide initiator undergoes homolytic cleavage upon heating to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical.[9][10][11]

-

Propagation: The bromine radical adds to the double bond of 2-methyl-2-butene at the less substituted carbon to form a more stable tertiary carbon radical.[9][11] This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical, which continues the chain reaction.[9][10]

Caption: Free-radical mechanism for anti-Markovnikov addition of HBr.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 | 0.662 |

| 2-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | 108.9[12] | 1.208[12] |

| Hydrogen Bromide | HBr | 80.91 | -66.8 | 3.307 (liquid) |

Table 2: Suggested Reagents and Reaction Parameters

| Reagent / Parameter | Quantity / Value | Moles (approx.) | Notes |

| 2-Methyl-2-butene | 7.0 g (10.6 mL) | 0.10 | Limiting reagent |

| Hydrogen Bromide (30% in Acetic Acid) | 32.3 g (27 mL) | 0.12 | 1.2 equivalents |

| Benzoyl Peroxide (ROOR) | 0.24 g | 0.001 | Initiator (catalytic) |

| Diethyl Ether (solvent) | 50 mL | - | For extraction |

| Saturated NaHCO₃ (aq) | 2 x 25 mL | - | For washing |

| Saturated NaCl (aq) | 25 mL | - | For washing |

| Anhydrous MgSO₄ | ~2 g | - | Drying agent |

| Reaction Temperature | 0 °C to Room Temp. | - | Controlled addition |

| Reaction Time | 1-2 hours | - | Monitor by TLC |

Experimental Protocol

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Hydrogen bromide is corrosive and toxic. Benzoyl peroxide is a flammable solid and can be explosive. Diethyl ether is extremely flammable. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methyl-2-butene (7.0 g, 0.10 mol) and benzoyl peroxide (0.24 g, 0.001 mol).

-

Cool the flask in an ice-water bath to 0 °C.

-

-

Addition of HBr:

-

Slowly add hydrogen bromide in acetic acid (32.3 g, 0.12 mol) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and 25 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

-

The crude product can be purified by fractional distillation to obtain pure 2-bromo-3-methylbutane (b.p. 108.9 °C).[12]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

-

Conclusion

This protocol provides a reliable method for the synthesis of 2-bromo-3-methylbutane from 2-methyl-2-butene through an anti-Markovnikov hydrobromination. The use of a peroxide initiator is critical for achieving the desired regioselectivity. This procedure can be adapted for the synthesis of other less substituted alkyl bromides from various unsymmetrical alkenes, serving as a valuable tool for synthetic chemists in research and development.

References

- 1. homework.study.com [homework.study.com]

- 2. let give me by structure of 2-methyl -2 butene and the chemical reaction .. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. askfilo.com [askfilo.com]

- 5. Solved 7. When 2-methyl-2-butene reacts with HBr, the final | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. Solved Propose an efficient synthesis of | Chegg.com [chegg.com]

- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-BROMO-3-METHYLBUTANE|lookchem [lookchem.com]

Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-bromo-3-methylbutane. Direct bromination of 3-methyl-2-butanol (B147160) with hydrobromic acid is cautioned against due to rearrangement reactions that yield the undesired 2-bromo-2-methylbutane (B1582447) isomer. This protocol, therefore, details a reliable method using phosphorus tribromide (PBr₃), which proceeds via an SN2 mechanism to afford the target compound without skeletal rearrangement. An alternative two-step method involving the dehydration of 3-methyl-2-butanol to 3-methyl-1-butene (B165623), followed by anti-Markovnikov hydrobromination, is also discussed.

Introduction

2-Bromo-3-methylbutane is a valuable alkyl halide intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The direct synthesis from its corresponding alcohol, 3-methyl-2-butanol, using hydrobromic acid (HBr) is complicated by the inherent reactivity of the secondary carbocation intermediate. This intermediate readily undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of 2-bromo-2-methylbutane as the major product.[1][2][3] To circumvent this, a synthetic strategy that avoids a carbocationic intermediate is required.

This protocol describes the use of phosphorus tribromide (PBr₃) for the conversion of 3-methyl-2-butanol to 2-bromo-3-methylbutane. This reaction proceeds through an SN2 pathway, ensuring the regiochemical integrity of the desired product.

Reaction Data

Table 1: Physical and Chemical Properties of Key Reagents and Product

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| 3-methyl-2-butanol | 88.15 | 0.819 | 113-114 | -119 |

| Phosphorus tribromide | 270.69 | 2.852 | 173 | -41.5 |

| 2-Bromo-3-methylbutane | 151.04 | 1.223 | 115-116 | - |

| Diethyl ether (solvent) | 74.12 | 0.713 | 34.6 | -116.3 |

| Pyridine (B92270) (optional) | 79.10 | 0.982 | 115 | -41.6 |

Experimental Protocol: Synthesis of 2-Bromo-3-methylbutane using PBr₃

This procedure details the conversion of a secondary alcohol to an alkyl bromide using phosphorus tribromide, a method that effectively prevents carbocation rearrangement.[4][5][6][7][8]

Materials:

-

3-methyl-2-butanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (optional, to neutralize HBr byproduct)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add 3-methyl-2-butanol (e.g., 0.5 mol) dissolved in anhydrous diethyl ether (e.g., 200 mL). If desired, a small amount of pyridine (e.g., 0.05 mol) can be added to the alcohol solution to scavenge the HBr byproduct. Cool the flask in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (e.g., 0.18 mol, approximately 1/3 molar equivalent) to the stirred solution of the alcohol via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted PBr₃.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the diethyl ether solvent by simple distillation.

-

Purify the crude 2-bromo-3-methylbutane by fractional distillation. Collect the fraction boiling at approximately 115-116 °C.

-

Expected Yield: 60-80%

Alternative Synthetic Route

An alternative two-step synthesis involves the dehydration of 3-methyl-2-butanol to form 3-methyl-1-butene, followed by the anti-Markovnikov addition of HBr.

-

Dehydration of 3-methyl-2-butanol: The alcohol can be dehydrated using a strong acid catalyst such as sulfuric acid or phosphoric acid upon heating to yield a mixture of alkenes, with 3-methyl-1-butene as one of the products.

-

Anti-Markovnikov Hydrobromination: The resulting 3-methyl-1-butene can then be subjected to anti-Markovnikov hydrobromination using HBr in the presence of a radical initiator such as benzoyl peroxide. This reaction proceeds via a free-radical mechanism to yield the desired 2-bromo-3-methylbutane.[9][10][11][12][13]

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the reaction of 3-methyl-2-butanol with phosphorus tribromide.

Caption: SN2 mechanism for the bromination of 3-methyl-2-butanol with PBr₃.

Experimental Workflow

The following diagram outlines the key stages of the laboratory synthesis of 2-bromo-3-methylbutane.

Caption: Experimental workflow for the synthesis of 2-bromo-3-methylbutane.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. When 3-methyl-2-butanol is heated with concentrated HBr, a rearra... | Study Prep in Pearson+ [pearson.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chegg.com [chegg.com]

- 10. When 3-methyl-1-butene reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Formation of Grignard Reagents from 2-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds with broad applications in organic synthesis, particularly for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from sterically hindered secondary alkyl halides, such as 2-bromo-3-methylbutane, presents unique challenges. These substrates are prone to side reactions, including elimination (E2) and Wurtz coupling, which can significantly lower the yield of the desired organomagnesium compound.[3][4][5]

These application notes provide a comprehensive guide to the successful formation of the Grignard reagent from 2-bromo-3-methylbutane, (CH₃)₂CHCH(MgBr)CH₃. Detailed protocols for the standard Grignard reaction, as well as an enhanced method utilizing lithium chloride ("Turbo-Grignard" conditions) for improved yields, are presented. Additionally, common side reactions and troubleshooting strategies are discussed to aid researchers in optimizing this critical transformation.

Reaction Parameters and Their Impact on Yield and Purity

The successful formation of a Grignard reagent from a secondary alkyl halide is highly dependent on several key experimental parameters. The following table summarizes the expected impact of these variables on the reaction outcome.

| Parameter | Condition/Variable | Expected Impact on Yield | Expected Impact on Purity | Rationale |

| Solvent | Diethyl Ether (Et₂O) | Moderate | Good | Lower boiling point (34.6 °C) may require careful temperature control to prevent excessive evaporation. Good for initial reaction initiation. |

| Tetrahydrofuran (B95107) (THF) | High | Good | Higher boiling point (66 °C) and greater solvating power can enhance the reaction rate and yield, especially for less reactive halides.[6][7][8] | |

| Temperature | Low (e.g., 0-5 °C) | Moderate to High | High | Favors Grignard formation over elimination (E2) and Wurtz coupling side reactions.[1] |

| Room Temperature | Moderate | Moderate | May increase the rate of side reactions, particularly with slow addition of the alkyl halide. | |